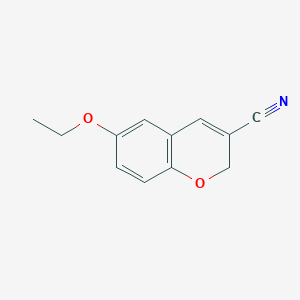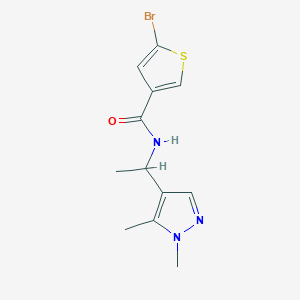
4-nitro-N-(4-propoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-(4-propoxyphenyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 4-nitrobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the corresponding acyl chloride, which then reacts with the amine to yield the desired benzamide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-amino-N-(4-propoxyphenyl)benzamide.
Substitution: Various alkyl-substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-nitro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-nitro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N-(4-phenoxyphenyl)benzamide: Similar structure but with a phenoxy group instead of a propoxy group.
4-nitro-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a propoxy group.
4-nitro-N-(4-ethoxyphenyl)benzamide: Features an ethoxy group in place of the propoxy group.
Uniqueness
4-nitro-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
4-nitro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-22-15-9-5-13(6-10-15)17-16(19)12-3-7-14(8-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Clave InChI |
MXLBGMCLSDOILY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)





![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)







